molecular formula C28H22O4 B5166631 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID

3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID

Cat. No.: B5166631
M. Wt: 422.5 g/mol
InChI Key: NVOKBONTLOAJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a naphthalene moiety, a cyclobutane ring, and carboxylic acid groups

Preparation Methods

The synthesis of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene moiety: This can be achieved through the reaction of naphthalene with appropriate reagents to introduce the necessary functional groups.

    Cyclobutane ring formation: This step often involves a cycloaddition reaction, where the naphthalene derivative reacts with other organic molecules to form the cyclobutane ring.

    Introduction of carboxylic acid groups: This can be done through oxidation reactions or by using carboxylating agents.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the naphthalene moiety or the cyclobutane ring.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar chemical properties and reactivity.

    Cyclobutane derivatives: These compounds contain the cyclobutane ring and may undergo similar chemical reactions.

    Carboxylic acids: These compounds have carboxylic acid groups and may exhibit similar acidity and reactivity.

The uniqueness of this compound lies in its combination of these structural features, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

3-naphthalen-1-yloxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O4/c29-27(30)25-23(19-11-3-1-4-12-19)26(24(25)20-13-5-2-6-14-20)28(31)32-22-17-9-15-18-10-7-8-16-21(18)22/h1-17,23-26H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOKBONTLOAJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.